N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H18N2O4S. This compound is characterized by the presence of an acetamide group, an ethoxy group, and a sulfamoyl group attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenylsulfamoyl Intermediate: This step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonyl chloride. This intermediate is then reacted with 2-ethoxyaniline to form the desired ethoxyphenylsulfamoyl intermediate.
Acetylation: The ethoxyphenylsulfamoyl intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide: Similar structure but with different substitution patterns.
N-{2-ethoxy-5-[(4-morpholinylsulfonyl)phenyl]acetamide: Contains a morpholine group instead of an ethoxy group.
N-{2-ethoxy-5-[(4-pyridinylmethyl)sulfamoyl]phenyl}acetamide: Contains a pyridinylmethyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H22N2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-ethoxy-5-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-4-24-15-8-6-14(7-9-15)20-26(22,23)16-10-11-18(25-5-2)17(12-16)19-13(3)21/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
LDHAVVSOLGAGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C |
Origin of Product |
United States |
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